molecular formula C7H12ClF2N B3110097 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1782456-99-8

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

Cat. No. B3110097
CAS RN: 1782456-99-8
M. Wt: 183.63
InChI Key: VDNXSLMZLQNXAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is C7H12ClF2N. Its molecular weight is 183.63. The Inchi Code is 1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H .


Physical And Chemical Properties Analysis

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Fluorination of Pyrroles : A study describes the fluorination of the pyrrole ring, specifically mentioning the synthesis of dihydrofluorohymenidin and dehydrogenation to fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).

  • Synthesis of Pyrrolyl- and Indolylbicyclooctadienes : This research explores the cycloaddition reactions with pyrrole derivatives, leading to the creation of densely functionalized pyrrole and indole derivatives potentially useful in pharmaceuticals and advanced materials (Trofimov et al., 2010).

  • Reactions of Pyrrolide Platinum(II) Complex : Investigation into the reactions of pyrrolide platinum(II) complexes, focusing on the formation of adducts and the exchange of ligands, which may have implications in the development of catalytic processes (Jing‐Lin Chen et al., 2008).

Biological Activity and Potential Applications

  • Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives : This review highlights the pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, including their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

  • Sulfonamides in Cationic Cyclisations : Research on the use of trifluoromethanesulfonic acid in cyclisation reactions to form pyrrolidines, which are significant in forming polycyclic systems for potential pharmaceutical applications (Haskins & Knight, 2002).

  • Pyrrole Synthesis for Renewable Resources : A study introducing a sustainable iridium-catalyzed pyrrole synthesis using secondary alcohols and amino alcohols from renewable resources. This process is significant in pharmaceutical and materials science applications (Michlik & Kempe, 2013).

Safety and Hazards

The compound has been classified under GHS07 and the signal word is warning . The hazard statements are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXSLMZLQNXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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